molecular formula C9H16N2O B15218706 4-{[(Oxolan-3-yl)methyl]amino}butanenitrile CAS No. 185224-63-9

4-{[(Oxolan-3-yl)methyl]amino}butanenitrile

Cat. No.: B15218706
CAS No.: 185224-63-9
M. Wt: 168.24 g/mol
InChI Key: INJNTCRNTSGMEK-UHFFFAOYSA-N
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Description

4-{[(Oxolan-3-yl)methyl]amino}butanenitrile is a nitrile-containing compound featuring a tetrahydrofuran (oxolane) ring linked via a methylamino group to a butanenitrile backbone.

Properties

CAS No.

185224-63-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(oxolan-3-ylmethylamino)butanenitrile

InChI

InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2

InChI Key

INJNTCRNTSGMEK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.

    Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.

Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound differs from analogs in its substitution pattern:

  • Oxolane (Tetrahydrofuran) Substituent : Unlike aromatic or aliphatic substituents in other butanenitriles, the oxolane ring introduces stereoelectronic effects and conformational rigidity, which may enhance metabolic stability or solubility compared to purely hydrophobic groups .
  • Amino Linkage: The methylamino bridge contrasts with sulfonyl, tetrazole, or silyl groups in other analogs (e.g., sulfonylated tetrazoles in or silyl-substituted derivatives in ), influencing reactivity and intermolecular interactions .

Physicochemical Properties

Key data for selected analogs are summarized below:

Compound Name (Structure) Substituent/Backbone Variation Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Applications/Notes
4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile Sulfonyl-tetrazole group 117.1–118.2 63 292.09 Multicomponent reaction product
4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile Silyl-amino group Not reported Not provided Industrial/chemical synthesis
4-(2-Oxocyclohexyl)butanenitrile Cyclohexanone-linked nitrile Not reported 165.23 (calculated) Potential ketone precursor
4-[(3-Fluoro-4-methylphenyl)amino]butanenitrile Aromatic amino group Not reported 206.24 (calculated) QSAR study for MERS-CoV inhibition

Observations :

  • Melting Points : Sulfonylated tetrazoles (e.g., 3aa–3ad in ) exhibit lower melting points (87–130°C) compared to aromatic analogs like those in (>300°C), likely due to reduced crystallinity from bulky tetrazole-sulfonyl groups .
  • Reactivity: The oxolane group in the target compound may confer higher oxidative stability than cyclohexanone-linked nitriles (), which contain a reactive ketone moiety .

Biological Activity

4-{[(Oxolan-3-yl)methyl]amino}butanenitrile is a compound that has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxolan (tetrahydrofuran) moiety, which is significant for its biological interactions. The structure can be represented as follows:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This structure allows for various interactions with biological targets, particularly in the nervous system.

The biological activity of this compound primarily revolves around its influence on neurotransmitter systems. Notably, it has been investigated for its inhibitory effects on GABA transporters (GATs), which are critical for regulating GABAergic signaling in the central nervous system.

GABA Transporter Inhibition

Recent studies have highlighted that derivatives of this compound exhibit potent inhibitory activity against mouse GAT subtypes (mGAT1-4). For example, compound 50a demonstrated a pIC50 value of 5.43 against mGAT2, indicating significant potency in inhibiting GABA uptake .

Biological Activity Data

The following table summarizes the inhibitory potencies of various derivatives of this compound against different GABA transporter subtypes:

CompoundmGAT1 pIC50mGAT2 pIC50mGAT3 pIC50mGAT4 pIC50
50a5.005.434.804.50
56a5.105.204.904.60

Antinociceptive Properties

In vivo studies have shown that certain derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, both compounds 50a and 56a were tested in chemotherapy-induced neuropathic pain models and showed significant reductions in pain responses without inducing motor deficits .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of these compounds. In a study assessing neuroprotection against oxidative stress, compounds derived from butanenitrile were shown to reduce neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

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